

A Technical Guide to VH032-OH and PROTAC-Mediated Protein Degradation

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Compound of Interest

Compound Name: VH032-OH

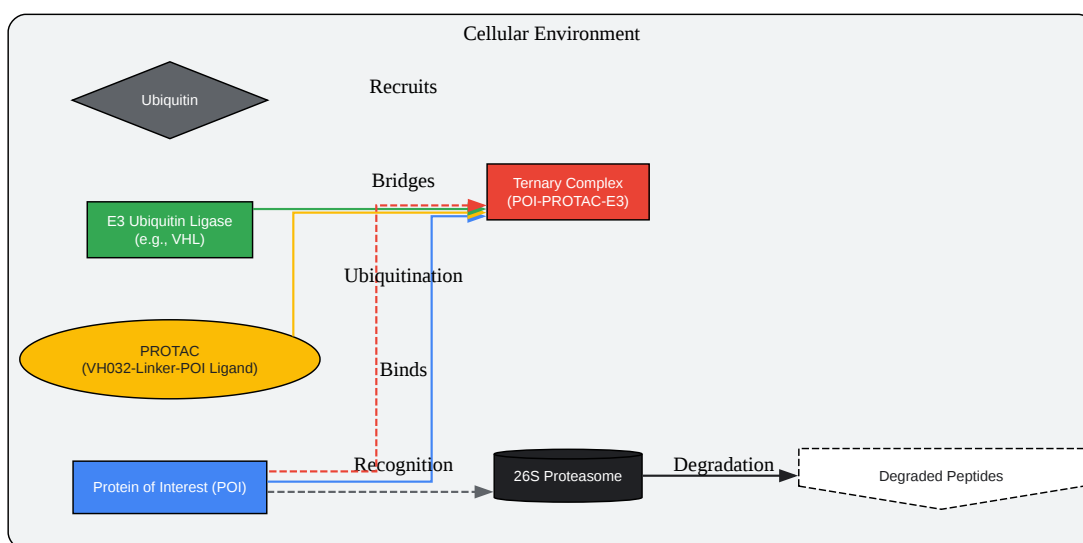
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Introduction to Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.^{[1][2]} Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to trigger the complete removal of a target protein.^{[1][3]} These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.^{[4][5]}

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.^{[3][4]} This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular complex responsible for breaking down unwanted proteins.^{[1][3][6]} This process is catalytic, as the PROTAC molecule is released after degradation and can induce the degradation of multiple target proteins.^[3]



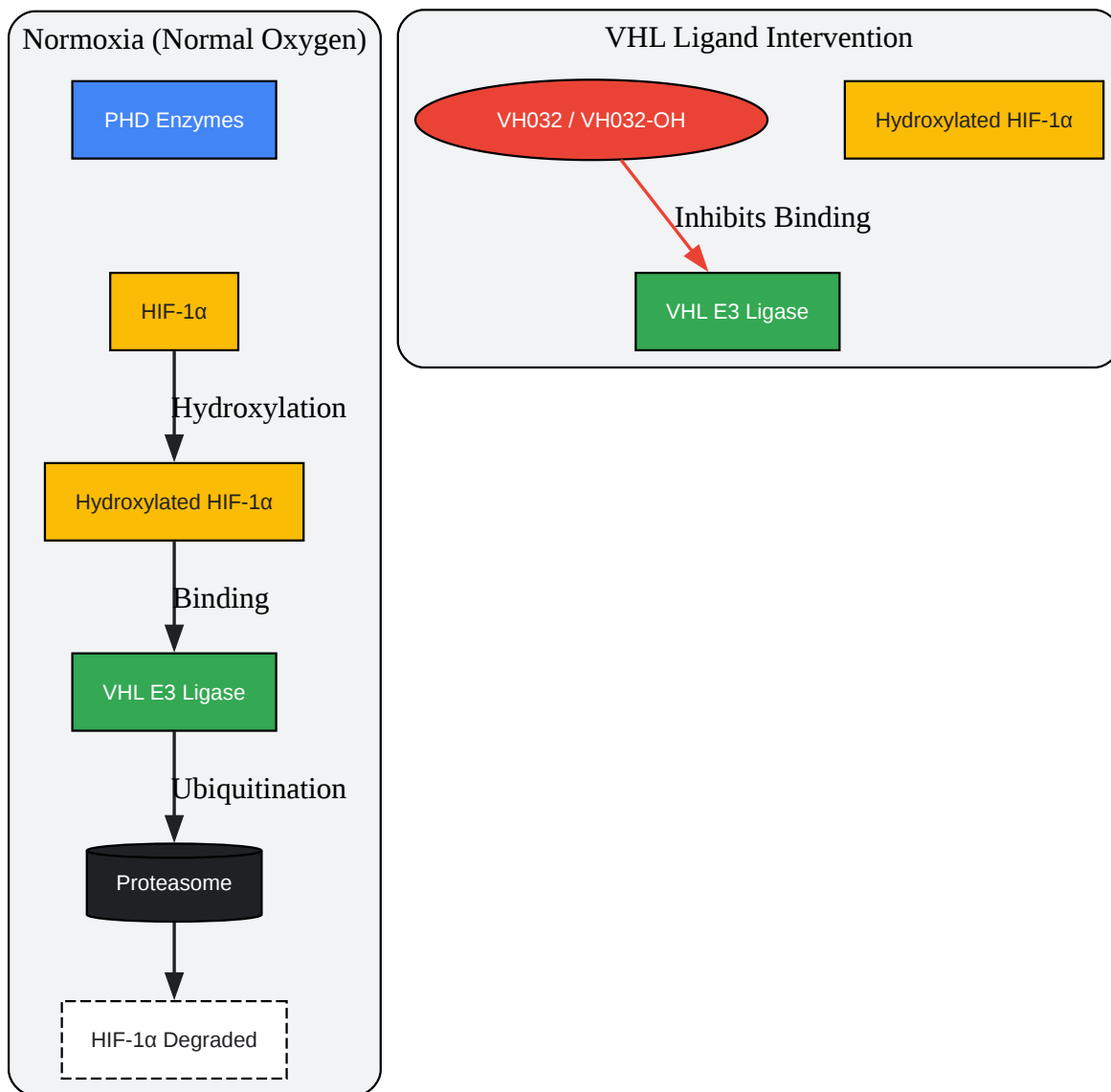
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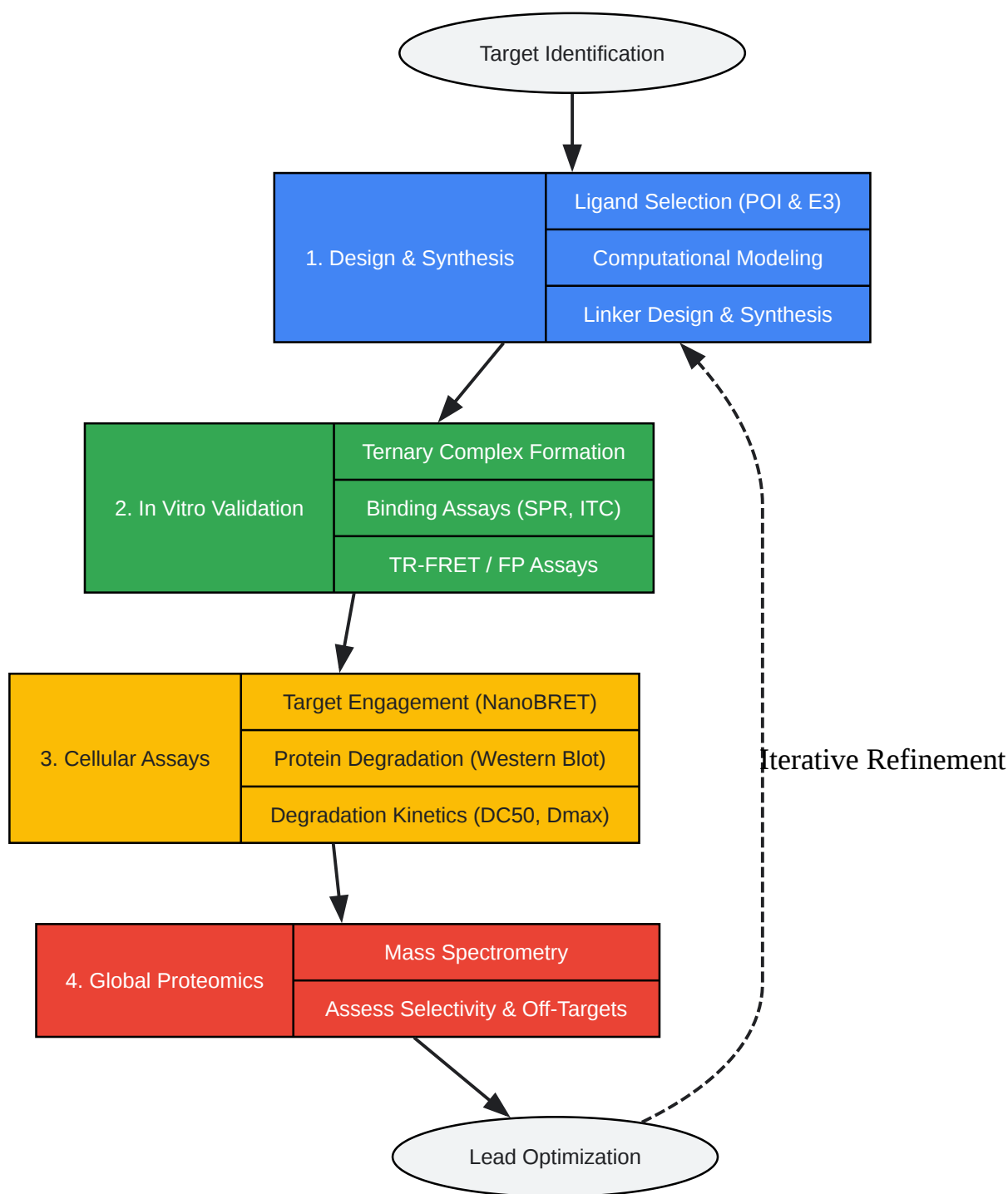
Diagram 1: General PROTAC Mechanism of Action.

The Role of Von Hippel-Lindau (VHL) E3 Ligase and the VH032-OH Ligand

The von Hippel-Lindau (VHL) protein is a crucial component of the CRL2VHL E3 ubiquitin ligase complex.^{[7][8]} In normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on the alpha subunit of Hypoxia-Inducible Factor (HIF-1 α).^[7] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1 α , thereby suppressing the hypoxic response.

VH032 is a potent, small-molecule ligand that mimics the hydroxylated HIF-1 α peptide, allowing it to bind directly to VHL with high affinity.^{[9][10]} This binding event disrupts the natural VHL/HIF-1 α interaction.^[10] In PROTAC design, derivatives of VH032, such as **VH032-OH**, are widely used.^{[11][12]} The hydroxyl group on **VH032-OH** serves as a convenient and effective attachment point for the linker, enabling the conjugation of a POI-binding ligand to create a functional PROTAC that hijacks the VHL E3 ligase.^{[11][13]}





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